molecular formula C21H19N5O3 B2527930 2-(4-methoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 900008-21-1

2-(4-methoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2527930
CAS RN: 900008-21-1
M. Wt: 389.415
InChI Key: FORAPRCIEUJQIA-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a methoxyphenyl group, a pyrazolopyrimidinone group, and a tolyl group. These groups are common in many organic compounds and can contribute to the compound’s overall properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups and a potentially large number of atoms. Detailed structural analysis would typically involve techniques such as NMR spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. For example, the methoxyphenyl and tolyl groups could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound .

Scientific Research Applications

Anticancer Applications

A study on the design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, employing a methodology that could be related to the synthesis of the mentioned compound, highlighted their potential anticancer activity. These derivatives were tested on 60 cancer cell lines, and one compound demonstrated appreciable cancer cell growth inhibition against eight cancer cell lines, including HOP-92, NCI-H226, and MDA-MB-468, suggesting their promise as anticancer agents (Al-Sanea et al., 2020).

Radiopharmaceutical Imaging

Another research domain involves the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. While the study focused on a slightly different chemical structure, it underscores the broader utility of pyrazolo[1,5-a]pyrimidineacetamides, including potential derivatives of the compound , in developing radiopharmaceuticals for non-invasive imaging techniques, aiding in diagnostics and research on neurological conditions (Dollé et al., 2008).

Antimicrobial Applications

The synthesis and antimicrobial activity assessment of new heterocycles incorporating the antipyrine moiety, which shares structural similarities with the compound , indicate a methodological approach that could be applied to exploring its antimicrobial properties. This research direction could provide insights into developing new antimicrobial agents against resistant strains, showcasing the chemical's versatility beyond oncological and imaging applications (Bondock et al., 2008).

Corrosion Inhibition

Exploring the potential role of pyrazoline derivatives in corrosion inhibition highlights an industrial application. While not directly related to the exact compound mentioned, studies in this domain exemplify how structural analogs can be instrumental in protecting metals against corrosion in harsh environments, such as those encountered in the petroleum industry. This suggests that the compound and its derivatives might find applications in materials science and engineering (Lgaz et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The future directions for research on this compound would depend on its intended use and observed properties. For example, if it shows promise as a drug, future research could involve preclinical testing and eventually clinical trials .

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-14-3-7-16(8-4-14)26-20-18(12-23-26)21(28)25(13-22-20)24-19(27)11-15-5-9-17(29-2)10-6-15/h3-10,12-13H,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORAPRCIEUJQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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